molecular formula C17H14F3N5OS B3467982 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3467982
M. Wt: 393.4 g/mol
InChI Key: NNPSNSYRYVEWSA-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed around a 1,2,4-triazole scaffold linked via a thioether bridge to an acetamide group bearing a trifluoromethylphenyl moiety. This structural architecture is highly characteristic of compounds that function as potent ATP-competitive inhibitors of tyrosine kinase receptors. The molecule shares a close pharmacophore relationship with established multi-kinase inhibitors, such as Foretinib, suggesting its primary research value lies in investigating signaling pathways critical for cell proliferation, migration, and survival [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041648/]. Its specific molecular design, incorporating the 4-pyridyl and trifluoromethyl groups, is intended to enhance binding affinity and selectivity towards a panel of kinases, including but not limited to those from the MET and VEGFR families. Consequently, this compound serves as a crucial pharmacological tool for probing the complex dynamics of kinase-driven pathologies, enabling researchers to elucidate novel mechanisms of action, validate new therapeutic targets, and study resistance mechanisms in cancer cell lines and disease models. All research applications are strictly for laboratory use.

Properties

IUPAC Name

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c1-25-15(11-5-7-21-8-6-11)23-24-16(25)27-10-14(26)22-13-4-2-3-12(9-13)17(18,19)20/h2-9H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPSNSYRYVEWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit the growth of various bacteria and fungi. For instance, compounds with similar triazole structures have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

The compound's triazole moiety is known for its anticancer activity. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. In vitro tests have shown that related compounds exhibit cytotoxic effects against several human cancer cell lines, including breast and gastric cancers . Such findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways presents opportunities for treating conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, although further research is needed to validate these effects in vivo .

Fungicides

Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. The compound's structure suggests it could be effective against various plant pathogens. Studies on related compounds indicate they can effectively control fungal diseases in crops, thereby enhancing agricultural productivity .

Insecticidal Activity

There is also potential for this compound to serve as an insecticide. Research has indicated that certain triazoles possess insecticidal properties, making them suitable candidates for developing environmentally friendly pest control agents .

Polymer Chemistry

The unique chemical structure of the compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices could enhance the material's properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Coatings and Adhesives

The compound may find applications in coatings and adhesives due to its chemical stability and adhesion properties. Research into similar compounds has shown promise in formulating coatings that provide protection against environmental degradation while maintaining aesthetic qualities .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

ReagentConditionsProductNotes
H₂O₂ (30%)Room temperature, 6–12 hrSulfoxide (S=O)Mild conditions
mCPBADichloromethane, 0–5°CSulfone (O=S=O)Stronger oxidant
  • Mechanism : Electrophilic oxidation at the sulfur atom.

  • Yield Optimization : Controlled stoichiometry prevents over-oxidation.

Reduction Reactions

The triazole ring can be reduced to form amine derivatives.

ReagentConditionsProduct
LiAlH₄Dry THF, reflux1,2,4-Triazolamine derivative
NaBH₄/CuCl₂Methanol, 25°CPartial reduction of triazole C=N bonds
  • Key Insight : LiAlH₄ fully reduces the triazole ring, while NaBH₄ selectively targets specific bonds.

Nucleophilic Substitution

The trifluoromethylphenyl group facilitates electrophilic aromatic substitution (EAS), while the sulfanyl group participates in thiol-exchange reactions.

Reaction TypeReagentConditionsProduct
Thiol substitutionR-SH (thiols)Basic (K₂CO₃), DMF, 60°CNew sulfanyl derivatives
EASHNO₃/H₂SO₄0–5°CNitro-substituted phenyl derivatives
  • Limitation : Steric hindrance from the trifluoromethyl group reduces EAS efficiency.

Cycloaddition and Ring Formation

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes.

DipolarophileConditionsProduct
PhenylacetyleneCu(I) catalyst, RT1,2,3-Triazole-fused derivatives
  • Application : Generates structurally complex heterocycles for pharmaceutical screening.

Alkylation and Acylation

The pyridine nitrogen and triazole NH sites undergo alkylation/acylation.

ReactionReagentConditionsProduct
AlkylationAllyl bromideK₂CO₃, DMF, 60°CN-Allylpyridinium derivatives
AcylationAcetyl chloridePyridine, 0°CAcetylated triazole derivatives
  • Regioselectivity : Pyridine nitrogen reacts preferentially over triazole NH under mild conditions.

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Catalysts : Cu(I) salts accelerate cycloaddition by stabilizing transition states.

  • Temperature : Higher temps (>80°C) promote triazole ring decomposition; reactions are best conducted below 60°C.

Comparative Reactivity of Structural Analogs

Analog ModificationReactivity TrendSource
Ethyl substituent (vs. methyl)Faster alkylation due to increased electron donation
Pyridin-2-yl (vs. pyridin-4-yl)Reduced EAS efficiency due to steric effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Triazole Substituents

2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile ()
  • Key differences :
    • Triazole 4-substituent: Phenyl (vs. methyl in the target compound).
    • Terminal group: Acetonitrile (vs. acetamide).
  • Acetonitrile’s nitrile group may reduce solubility compared to acetamide’s polar amide .
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
  • Key differences :
    • Triazole 4-substituent: Ethyl (vs. methyl).
    • Pyridine position: 2-pyridinyl (vs. 4-pyridinyl).
  • Implications :
    • Ethyl increases hydrophobicity, possibly enhancing membrane permeability.
    • Pyridin-2-yl may alter electronic distribution, affecting interactions with metal ions or receptors .
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()
  • Key difference: Amino group at the triazole 4-position.
  • Implication: The amino group enables hydrogen bonding, improving solubility and target affinity compared to the methyl-substituted target compound .

Modifications in the Acetamide Tail

N-(4-Sulfamoylphenyl) Derivatives ()
  • Key difference : Sulfamoyl group on the phenyl ring.
N-(2-Methoxy-5-methylphenyl) Analogs ()
  • Key difference : Methoxy and methyl groups on the phenyl ring.
  • Implication :
    • Methoxy groups can enhance metabolic stability via steric protection, while methyl may modestly increase lipophilicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Phenyl Analog () 4-Ethyl-2-pyridinyl ()
Molecular Weight ~435.4 (estimated) 294 (M+1)+ ~449.4 (estimated)
LogP High (trifluoromethyl) Moderate (phenyl, nitrile) Higher (ethyl)
Solubility Low (lipophilic tail) Low (nitrile) Moderate (ethyl)
Metabolic Stability High (trifluoromethyl) Moderate High (ethyl)

Q & A

Q. What strategies resolve contradictions in reported antiproliferative activity across cell lines?

  • Answer : Cell-line-specific differences in membrane transporters (e.g., ABCB1 efflux pumps) and metabolic enzymes (e.g., GST isoforms) affect compound efficacy. Co-treatment with efflux inhibitors (e.g., verapamil) or GST inhibitors (e.g., ethacrynic acid) standardizes activity assessments .

Methodological Considerations

  • Data Contradiction Analysis : Compare substituent effects across studies (e.g., pyridyl vs. furyl groups) using meta-analysis tools. Cross-validate spectral and crystallographic data to rule out structural misassignments .
  • Experimental Design : Use factorial designs to optimize synthesis (e.g., varying catalyst, solvent, temperature) and dose-ranging studies for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.